1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Description

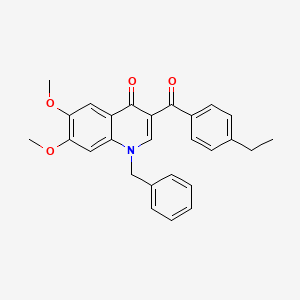

1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic quinoline derivative characterized by a dihydroquinolinone core with distinct substituents: a benzyl group at position 1, a 4-ethylbenzoyl moiety at position 3, and methoxy groups at positions 6 and 6. Its structural complexity and substitution pattern make it a subject of interest in structure-activity relationship (SAR) studies among related dihydroquinolinone derivatives.

Properties

IUPAC Name |

1-benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-4-18-10-12-20(13-11-18)26(29)22-17-28(16-19-8-6-5-7-9-19)23-15-25(32-3)24(31-2)14-21(23)27(22)30/h5-15,17H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVBUPUMAFPXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzoyl chloride with 6,7-dimethoxy-1,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding tetrahydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur at the benzyl or ethylbenzoyl groups, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.

Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s activity and physicochemical properties are influenced by its substitution pattern. Below is a comparative analysis with analogous derivatives (Table 1):

Table 1: Structural and Functional Comparison of Related Dihydroquinolinone Derivatives

Critical Observations

Substituent Impact on Bioactivity: The 4-ethylbenzoyl group in the target compound introduces hydrophobic bulk, which may enhance binding affinity to hydrophobic enzyme pockets compared to the naphthalene-1-carbonyl group in Compound 83 . The dimethoxy groups at positions 6 and 7 are associated with improved metabolic stability, as seen in related antimalarial quinolones, but this remains untested for the target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to Compound 83 (20% yield), involving Friedländer annulation or Suzuki coupling for aryl group introduction .

- The benzenesulfonyl derivative (CAS 866726-01-4) requires sulfonation steps, which add complexity compared to acylated analogs .

Physicochemical Properties: The hexyl chain in Compound 82 increases lipophilicity (logP ~4.2 estimated) compared to the benzyl group (logP ~3.8), affecting membrane permeability .

Biological Activity

1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinolines, characterized by a fused bicyclic structure containing a nitrogen atom. Its chemical formula is , and it features multiple functional groups that may contribute to its biological activity. The structural representation is as follows:

Antiviral Activity

Research indicates that derivatives of quinolines exhibit significant antiviral properties. For instance, related compounds have been studied for their efficacy against HIV-1. A study demonstrated that certain analogues displayed nanomolar range activity against wild-type HIV-1 and several mutant strains with IC50 values below 1 µM . This suggests that this compound may possess similar antiviral properties.

The mechanisms by which quinoline derivatives exert their biological effects often involve interaction with specific enzymes or receptors. For example, some compounds inhibit key enzymes involved in viral replication or fungal cell wall synthesis. Understanding these pathways can help in elucidating the biological activity of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

| Compound | Activity | Target | IC50 Value |

|---|---|---|---|

| 4-benzylpyridinones | Antiviral | HIV-1 RT | < 1 µM |

| Ethylzingerone | Antifungal | Candida albicans | Not specified |

These findings underscore the potential for further investigation into the biological activities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.